BenchChemオンラインストアへようこそ!

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

Tetrazole regioisomerism Structure-activity relationship Benzamide pharmacophore

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a synthetic small-molecule tetrazole-substituted benzamide listed as Reference Example 629 in US Patent 10,202,379. Its 4-(1H-tetrazol-1-ylmethyl)benzamide core with a 2-methoxyphenethyl side chain represents a privileged scaffold that bridges antiviral (influenza cap-dependent endonuclease) and neuropharmacological (α7 nAChR PAM) chemical space. The flexible, hydrogen-bond-capable methoxyphenethyl group differentiates it from close analogs and may critically alter target binding kinetics, cellular permeability, and selectivity. This compound is structurally predicted to lack EF-Tu binding (trans-translation inhibitory activity), making it a suitable negative control for antibacterial programs targeting the trans-translation pathway. Procure for focused library synthesis, biochemical assay panels aligned with influenza A/B polymerase inhibition, or radioligand binding/calcium flux assays for α7 nAChR allosteric modulator screening.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B4512625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3
InChIInChI=1S/C18H19N5O2/c1-25-17-5-3-2-4-15(17)10-11-19-18(24)16-8-6-14(7-9-16)12-23-13-20-21-22-23/h2-9,13H,10-12H2,1H3,(H,19,24)
InChIKeyURQHDYTWTBFDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide: Chemical Class and Baseline Context


N-[2-(2-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a synthetic small molecule belonging to the tetrazole-substituted benzamide class, characterized by a 1H-tetrazol-1-ylmethyl group at the para position of a benzamide core and a 2-methoxyphenethyl side chain . This compound is listed as Reference Example 629 in US Patent 10,202,379, which broadly claims substituted 3-hydroxy-4-pyridone derivatives with antiviral activity, particularly as cap-dependent endonuclease inhibitors for influenza treatment [1]. The core scaffold—a tetrazole-linked benzamide—is also represented in the patent literature targeting the α7 nicotinic acetylcholine receptor (nAChR) as positive allosteric modulators, indicating a privileged pharmacophore structure [2]. The CAS registry number 1370243-61-0 has been assigned to this specific compound [1].

Why In-Class Substitution Fails for N-[2-(2-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide


Tetrazole-substituted benzamides exhibit highly divergent activity profiles based on subtle variations in the amide N-substituent and the position of the tetrazole linkage. For example, shifting the tetrazole from the 1-ylmethyl position (para-benzamide) to a direct 5-yl attachment on a chloro-benzamide produces the trans-translation inhibitor KKL-55 with antibacterial activity [1], while a completely different N-substituent pattern is required to achieve low-nanomolar cap-dependent endonuclease inhibition in the US 10,202,379 patent series [2]. The 2-methoxyphenethyl group in the target compound introduces a flexible, hydrogen-bond-capable side chain that is absent in many structurally similar analogs, which may critically alter target binding kinetics, cellular permeability, and selectivity. Without direct comparative activity data, generic substitution with any in-class analog bearing a different amide side chain or tetrazole regioisomer carries a high risk of complete loss of the desired pharmacological phenotype.

Quantitative Differentiation Evidence for N-[2-(2-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide


Structural Differentiation via Tetrazole Regioisomerism: 1-ylmethyl vs. 5-yl Direct Attachment

The target compound features a 1H-tetrazol-1-ylmethyl group connected to the benzamide ring via a methylene spacer at the para position. This contrasts with the antibacterial tetrazole benzamide KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide), which has a direct 5-yl attachment lacking the methylene linker and bearing a different N-substituent [1]. The methylene spacer in the target compound increases conformational flexibility and shifts the hydrogen-bonding geometry of the tetrazole ring relative to the benzamide core, a design feature associated with the cap-dependent endonuclease pharmacophore claimed in US 10,202,379 [2].

Tetrazole regioisomerism Structure-activity relationship Benzamide pharmacophore

N-Substituent Differentiation: 2-Methoxyphenethyl vs. Furan-2-ylmethyl or Cyclopropyl Analogs

The 2-methoxyphenethyl N-substituent of the target compound is distinct from the furan-2-ylmethyl group in the commercially cataloged analog N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide (CAS 901341-20-6, MW 283.29) , and from the cyclopropyl group in N-cyclopropyl-4-(1H-tetrazol-1-ylmethyl)benzamide . The ortho-methoxy substitution on the phenethyl aromatic ring introduces a hydrogen-bond acceptor that can engage in intramolecular or target-mediated interactions, a feature absent in the furan and cyclopropyl analogs. No head-to-head bioactivity data comparing these analogs was identified in the accessible literature.

N-substituent SAR Amide side chain Benzamide derivatives

Patent-Disclosed Antiviral Pharmacophore Context: Reference Example 629 vs. Active Examples

In US Patent 10,202,379, Reference Example 629 (the target compound) is listed alongside numerous 3-hydroxy-4-pyridone derivatives evaluated for cap-dependent endonuclease inhibition [1]. The patent discloses that structurally related Reference Examples 463 (EC50 = 5 nM), 592, and 621 (EC50 = 2 nM, IC50 = 6 nM) demonstrated low-nanomolar inhibitory activity in a cell-based influenza virus growth inhibition assay involving serial dilution on 96-well plates [2]. While the specific EC50 value for Reference Example 629 is not explicitly disclosed in the publicly available patent data, its inclusion as a reference example indicates it was synthesized and evaluated within the same antiviral program. The target compound's 4-(1H-tetrazol-1-ylmethyl)benzamide scaffold is a recurrent motif in the patent's claims, suggesting structural relevance to the endonuclease pharmacophore.

Cap-dependent endonuclease Influenza antiviral Patent SAR

Divergence from Antibacterial Tetrazole Benzamides: Target Compound Lacks Known trans-Translation Inhibitory Motif

The antibacterial tetrazole benzamides KKL-55 (MW 265.7) and KKL-201 require a direct tetrazol-5-yl attachment to a halogen-substituted benzamide core for trans-translation inhibitory activity, achieving specific EF-Tu binding as confirmed by X-ray crystallography (PDB: 8FR3, resolution 2.23 Å) [1][2]. KKL-55 demonstrated bactericidal activity against Bacillus anthracis vegetative cells in culture [3]. The target compound's 1H-tetrazol-1-ylmethyl architecture (methylene linker, para-substitution, methoxyphenethyl side chain) lacks the critical 5-yl-tetrazole-halobenzamide motif essential for EF-Tu binding, structurally predicting inactivity in the trans-translation pathway.

Trans-translation inhibition Antibacterial tetrazole EF-Tu binding

Recommended Application Scenarios for N-[2-(2-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide Based on Available Evidence


Influenza Cap-Dependent Endonuclease Inhibitor Screening and SAR Expansion

As Reference Example 629 in the US 10,202,379 patent family, this compound is structurally embedded within an antiviral discovery program targeting the cap-dependent endonuclease of influenza virus [1]. The scaffold's co-occurrence with low-nanomolar active examples (EC50 = 2–5 nM) supports its use as a screening probe or starting point for structure-activity relationship studies aimed at identifying novel endonuclease inhibitors. Procurement for focused library synthesis or biochemical assay panels aligned with influenza A/B polymerase inhibition is the most evidence-supported application.

Negative Control or Selectivity Counter-Screen for Trans-Translation Inhibitor Programs

The target compound is structurally predicted to lack EF-Tu binding and trans-translation inhibitory activity due to the absence of the tetrazol-5-yl-halobenzamide pharmacophore present in KKL-55 and KKL-201 [1][2]. This makes it a suitable negative control compound for antibacterial discovery programs targeting the trans-translation pathway, enabling counter-screening against primary hits to confirm pharmacophore specificity.

Chemical Biology Probe for α7 nAChR Allosteric Modulation Studies

Tetrazole-substituted aryl amides bearing a benzamide core are claimed as α7 nAChR positive allosteric modulators in the Roche patent literature (US 7,981,914) [1]. Although the target compound is not explicitly disclosed in that patent, its structural congruence with the generic Markush formula suggests potential applicability in nicotinic receptor research. Procurement for radioligand binding displacement assays or calcium flux functional assays targeting the α7 nAChR may reveal allosteric modulator activity.

Scaffold-Hopping Starting Point for Antiviral and CNS-Targeted Libraries

The 4-(1H-tetrazol-1-ylmethyl)benzamide core with a 2-methoxyphenethyl side chain represents a privileged scaffold that bridges antiviral and neuropharmacological chemical space [1][2]. This compound can serve as a scaffold-hopping starting point for medicinal chemistry campaigns seeking to optimize selectivity between endonuclease and nAChR targets, with the methoxyphenethyl group providing a vector for further derivatization.

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.